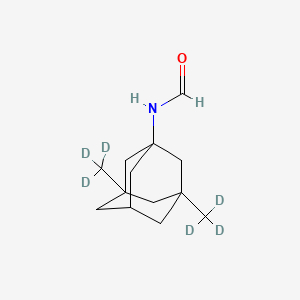
ROR|At inverse agonist 14
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RORγt inverse agonist 14: is a highly potent and selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has shown significant anti-inflammatory properties and is primarily used in the research of autoimmune diseases such as rheumatoid arthritis and psoriasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of RORγt inverse agonist 14 involves a multi-step process. One of the key steps includes the formation of an N-sulfonamide tetrahydroquinoline scaffold. This scaffold is synthesized through a series of reactions, including reductive alkylation between indole and benzaldehyde intermediates . The indole precursor can be alkylated at different positions to provide access to various isomeric chemical series .
Industrial Production Methods: Industrial production of RORγt inverse agonist 14 typically involves large-scale synthesis using chromatography-free methods to ensure high yield and purity. The process is designed to support pre-clinical research activities and enable late-stage structure-activity relationship studies .
Análisis De Reacciones Químicas
Types of Reactions: RORγt inverse agonist 14 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, RORγt inverse agonist 14 is used to study the modulation of nuclear receptors and their role in gene transcription .
Biology: In biology, this compound is used to investigate the differentiation and function of immune cells, particularly T helper 17 (Th17) cells .
Medicine: In medicine, RORγt inverse agonist 14 is being explored as a potential therapeutic agent for autoimmune diseases, including rheumatoid arthritis and psoriasis .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting RORγt to treat inflammatory diseases .
Mecanismo De Acción
RORγt inverse agonist 14 exerts its effects by binding to the RORγt receptor and inhibiting its activity. This inhibition reduces the production of pro-inflammatory cytokines, such as interleukin 17 (IL-17), which play a critical role in various inflammatory diseases . The compound stabilizes the receptor in an inactive conformation, preventing the recruitment of coactivators and subsequent gene transcription .
Comparación Con Compuestos Similares
A-9758: Another inverse agonist of RORγt with high selectivity and anti-inflammatory activity.
SR2211: A well-known RORγt inverse agonist used in the treatment of autoimmune diseases.
Uniqueness: RORγt inverse agonist 14 is unique due to its high potency and selectivity for the RORγt receptor. It has shown significant efficacy in reducing the production of pro-inflammatory cytokines and ameliorating disease symptoms in experimental models .
Propiedades
Fórmula molecular |
C26H26F8N2O6S2 |
|---|---|
Peso molecular |
678.6 g/mol |
Nombre IUPAC |
(2S)-N-[(6aS,7R,9aS)-9a-(4-fluorophenyl)sulfonyl-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-5,6,6a,7,8,9-hexahydrocyclopenta[f]quinolin-7-yl]-2-hydroxy-2-methyl-3-methylsulfonylpropanamide |
InChI |
InChI=1S/C26H26F8N2O6S2/c1-22(38,13-43(2,39)40)21(37)36-19-11-12-23(44(41,42)15-5-3-14(27)4-6-15)16(19)7-9-18-17(23)8-10-20(35-18)24(28,25(29,30)31)26(32,33)34/h3-6,8,10,16,19,38H,7,9,11-13H2,1-2H3,(H,36,37)/t16-,19+,22+,23-/m0/s1 |
Clave InChI |
ABWRUZQNZVGUGR-SYMSJMEQSA-N |
SMILES isomérico |
C[C@@](CS(=O)(=O)C)(C(=O)N[C@@H]1CC[C@@]2([C@H]1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |
SMILES canónico |
CC(CS(=O)(=O)C)(C(=O)NC1CCC2(C1CCC3=C2C=CC(=N3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


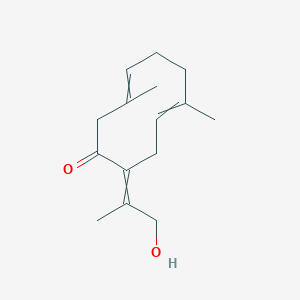
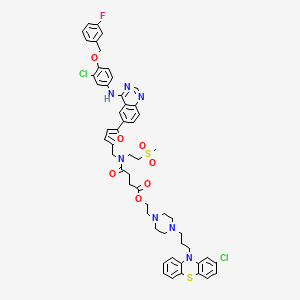
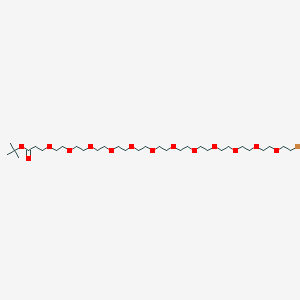
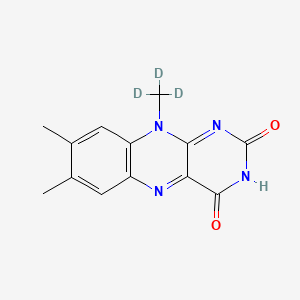
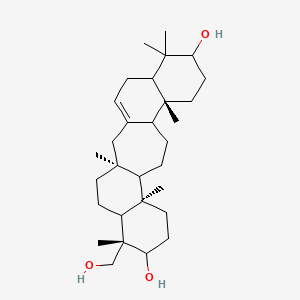
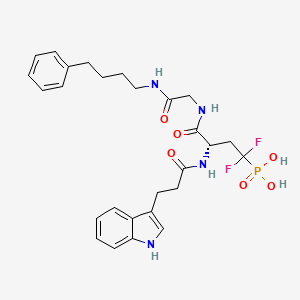

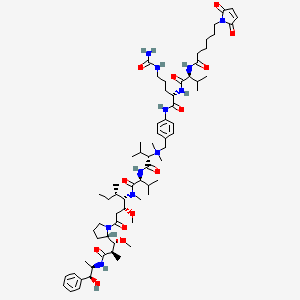
![8a-[3-[3,4-Dihydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-[3-(3,4,5-trimethoxyphenyl)prop-2-enoyloxy]oxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12427516.png)

![3-[3-[(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-2,3,10,16-tetraoxo-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-en-17-yl]propylsulfanyl]-N-[2-[2-[2-[2-[4-[[4-[2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]ethyl]-2-fluorophenoxy]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethyl]propanamide](/img/structure/B12427525.png)


